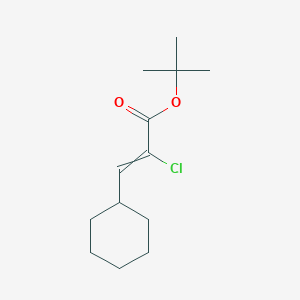
Methyl 11-(5-propylfuran-2-YL)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-(5-propylfuran-2-YL)undecanoate is a furan fatty acid ester, a class of compounds known for their unique structural features and potential biological activities. This compound features a furan ring substituted with a propyl group at the 5-position and an undecanoate chain esterified with a methyl group. Furan fatty acids are found in various natural sources and have been studied for their antioxidant properties and potential health benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(5-propylfuran-2-YL)undecanoate typically involves the esterification of 11-(5-propylfuran-2-YL)undecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated sample preparation systems can further enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-(5-propylfuran-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: The corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
Methyl 11-(5-propylfuran-2-YL)undecanoate has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of furan fatty acids and their derivatives.
Biology: Investigating its potential antioxidant properties and effects on cellular processes.
Medicine: Exploring its potential as a biomarker for certain metabolic conditions and its therapeutic potential in treating oxidative stress-related diseases.
Industry: Used in the development of functional foods and nutraceuticals due to its potential health benefits
Wirkmechanismus
The mechanism of action of methyl 11-(5-propylfuran-2-YL)undecanoate involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells from oxidative damage. This compound may also interact with specific molecular targets and pathways involved in cellular redox regulation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Methyl 11-(5-propylfuran-2-YL)undecanoate can be compared with other furan fatty acids, such as:
11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid: Known for its potent antioxidant properties.
11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid: Another furan fatty acid with similar structural features and biological activities.
9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid: A shorter-chain furan fatty acid with distinct reactivity and applications
These compounds share the furan ring structure but differ in the length and substitution pattern of their alkyl chains, which can influence their reactivity and biological activities.
Eigenschaften
CAS-Nummer |
64137-45-7 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
methyl 11-(5-propylfuran-2-yl)undecanoate |
InChI |
InChI=1S/C19H32O3/c1-3-12-17-15-16-18(22-17)13-10-8-6-4-5-7-9-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
IXFJLFVQLGNLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(O1)CCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)







![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)


![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)

